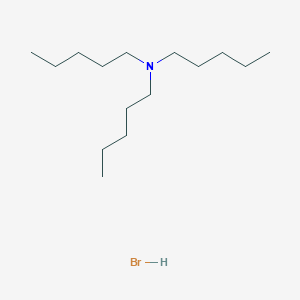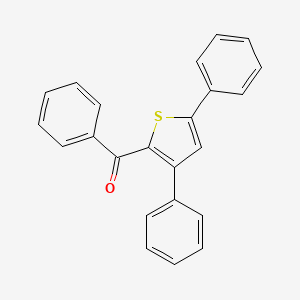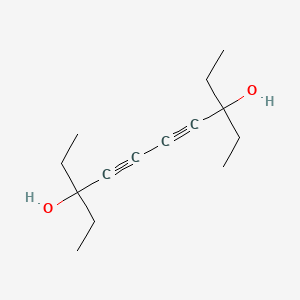![molecular formula C31H64O3 B14682187 Isodecane, [methylidynetris(oxy)]tris- CAS No. 27136-79-4](/img/structure/B14682187.png)
Isodecane, [methylidynetris(oxy)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecane, [methylidynetris(oxy)]tris-: is a chemical compound with the molecular formula C31H64O3 . It is known for its unique structure, which includes three isodecane groups connected by a central oxygen atom. This compound is often used in various industrial applications due to its stability and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isodecane, [methylidynetris(oxy)]tris- typically involves the reaction of isodecane with a central oxygen-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of Isodecane, [methylidynetris(oxy)]tris- is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the final product. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Isodecane, [methylidynetris(oxy)]tris- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen atom and the isodecane groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Isodecane, [methylidynetris(oxy)]tris- under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: Isodecane, [methylidynetris(oxy)]tris- is used as a solvent and reagent in various chemical reactions. Its stability and unique structure make it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, Isodecane, [methylidynetris(oxy)]tris- is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: Industrially, Isodecane, [methylidynetris(oxy)]tris- is used in the production of lubricants, surfactants, and other specialty chemicals. Its chemical properties make it suitable for use in high-performance applications .
Mechanism of Action
The mechanism by which Isodecane, [methylidynetris(oxy)]tris- exerts its effects is primarily related to its chemical structure. The central oxygen atom and the isodecane groups interact with various molecular targets, influencing chemical reactions and biological processes. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Decane, [methylidynetris(oxy)]tris-
- Nonane, [methylidynetris(oxy)]tris-
- Octane, [methylidynetris(oxy)]tris-
Comparison: Isodecane, [methylidynetris(oxy)]tris- is unique due to its specific isodecane groups and the central oxygen atom. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and application versatility. The presence of isodecane groups provides unique chemical properties that are not found in other similar compounds .
Properties
CAS No. |
27136-79-4 |
|---|---|
Molecular Formula |
C31H64O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-[bis(8-methylnonoxy)methoxy]-8-methylnonane |
InChI |
InChI=1S/C31H64O3/c1-28(2)22-16-10-7-13-19-25-32-31(33-26-20-14-8-11-17-23-29(3)4)34-27-21-15-9-12-18-24-30(5)6/h28-31H,7-27H2,1-6H3 |
InChI Key |
REGOXHBDMWJBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(OCCCCCCCC(C)C)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


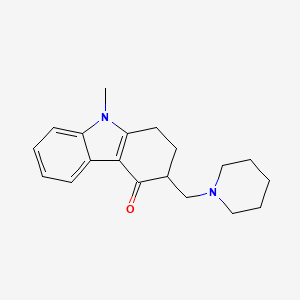
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
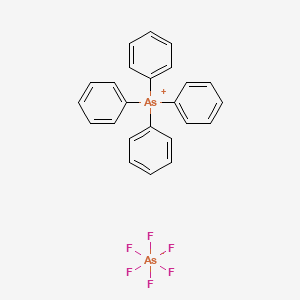
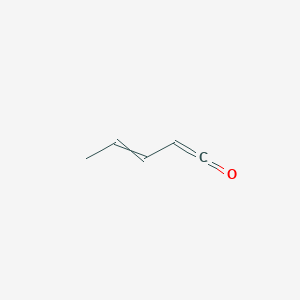

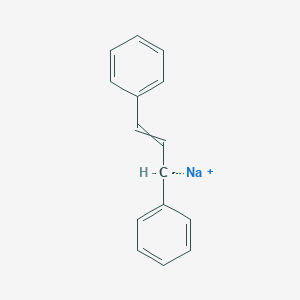
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
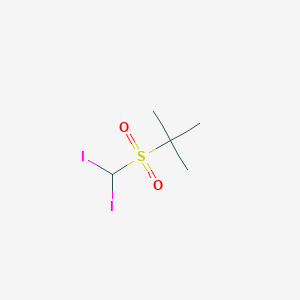
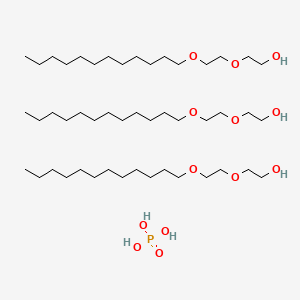
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)

